molecular formula C10H13NO3S B14427217 3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide CAS No. 82020-84-6

3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide

Cat. No.: B14427217
CAS No.: 82020-84-6
M. Wt: 227.28 g/mol
InChI Key: UPJFSVACHKWIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with a sulfonamide group, a methyl group, and an allyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide typically involves the following steps:

    Formation of the Allyloxy Group: The allyloxy group can be introduced through a nucleophilic substitution reaction where an allyl halide reacts with a phenol derivative.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzene derivative with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The allyloxy group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-[(prop-2-en-1-yl)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.

    2-Methyl-3-phenyl-2-propen-1-ol: Contains a similar allyloxy group but lacks the sulfonamide group.

    4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline: Similar structure but with an amine group instead of a sulfonamide group.

Uniqueness

3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is unique due to the presence of both the sulfonamide and allyloxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

82020-84-6

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

3-methyl-2-prop-2-enoxybenzenesulfonamide

InChI

InChI=1S/C10H13NO3S/c1-3-7-14-10-8(2)5-4-6-9(10)15(11,12)13/h3-6H,1,7H2,2H3,(H2,11,12,13)

InChI Key

UPJFSVACHKWIBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.